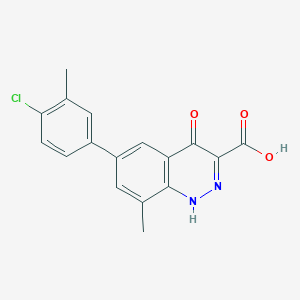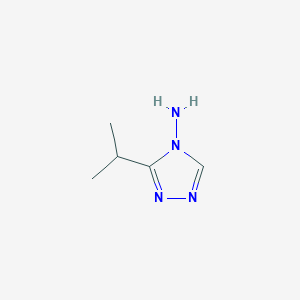
3-Isopropyl-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that belongs to the 1,2,4-triazole family. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of isopropylamine with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the triazole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using microwave irradiation to accelerate the reaction. This method offers advantages such as reduced reaction times and higher yields. The process involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isopropyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions include substituted triazoles, amine derivatives, and oxides .
Applications De Recherche Scientifique
3-Isopropyl-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: It is investigated for its potential as an anticancer and antiviral agent.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-4H-1,2,4-triazol-4-amine involves its interaction with biological targets through hydrogen bonding and dipole interactions. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cytochrome P-450-dependent enzymes, affecting the biosynthesis of essential molecules .
Comparaison Avec Des Composés Similaires
- 4H-1,2,4-Triazol-3-amine
- 4-Amino-4H-1,2,4-triazole
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
Comparison: 3-Isopropyl-4H-1,2,4-triazol-4-amine is unique due to its isopropyl group, which enhances its lipophilicity and potentially its biological activity. Compared to other triazole derivatives, it may exhibit different pharmacokinetic properties and biological activities .
Propriétés
Formule moléculaire |
C5H10N4 |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
3-propan-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C5H10N4/c1-4(2)5-8-7-3-9(5)6/h3-4H,6H2,1-2H3 |
Clé InChI |
ZZHUTYSLPOTJOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN=CN1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



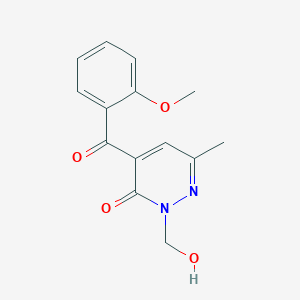

![2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid](/img/structure/B13106739.png)
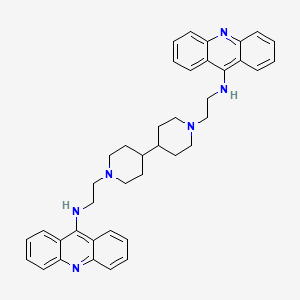
![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
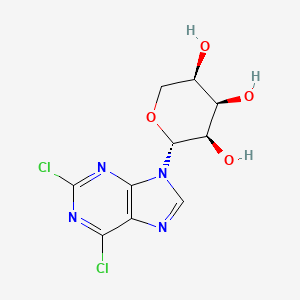


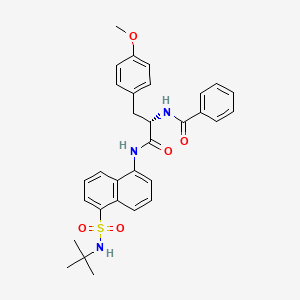

![2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol](/img/structure/B13106800.png)

